Isoprenaline hydrochloride

Cardiovascular Hemodynamics Postoperative Care

Researchers requiring robust, non-selective β-adrenergic stimulation face variable receptor selectivity among agonists-dobutamine exhibits ambiguous β1/β2 selectivity, while salbutamol lacks sufficient cardiac potency. Isoprenaline hydrochloride (CAS 1336-89-6) resolves this with equipotent β1/β2 agonism and well-characterized pharmacodynamics. • 142-fold higher bronchodilator potency vs noradrenaline, enabling maximal relaxation calibration in airway smooth muscle assays • Superior cardiac index increase over dobutamine in hemodynamic studies; ideal positive control for Langendorff perfused heart and inotropic/chronotropic tissue bath experiments • Available as EP & BP Reference Standard grade; validated RP-HPLC methods with 99.13-100.34% recovery support QC and method validation workflows Supplied with comprehensive CoA; ambient shipping for standard research quantities.

Molecular Formula C11H17NO3.ClH
C11H18ClNO3
Molecular Weight 247.72 g/mol
CAS No. 1336-89-6
Cat. No. B7790508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoprenaline hydrochloride
CAS1336-89-6
Molecular FormulaC11H17NO3.ClH
C11H18ClNO3
Molecular Weight247.72 g/mol
Structural Identifiers
SMILESCC(C)NCC(C1=CC(=C(C=C1)O)O)O.Cl
InChIInChI=1S/C11H17NO3.ClH/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;/h3-5,7,11-15H,6H2,1-2H3;1H
InChIKeyIROWCYIEJAOFOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility37.2 [ug/mL] (The mean of the results at pH 7.4)
Soluble (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





Isoprenaline HCl: Key Specifications & Baseline


Isoprenaline hydrochloride (CAS 1336-89-6) is a synthetic catecholamine that functions as a potent, non-selective beta-adrenergic receptor agonist [1]. Its molecular structure is defined by an isopropyl substitution on the amine group of norepinephrine, which imparts a high affinity for both β1 and β2 adrenoceptor subtypes [1]. This pharmacological profile leads to pronounced cardiac stimulation (positive chronotropic and inotropic effects) and relaxation of bronchial, vascular, and other smooth muscles, making it a critical reference compound in cardiovascular and respiratory research [1].

Isoprenaline: No Substitute Among Beta-Agonists


Simple substitution with another beta-adrenergic agonist is not scientifically justified due to significant and quantifiable differences in receptor selectivity profiles and in vivo hemodynamic effects [1]. For example, dobutamine is often mischaracterized as a β1-selective agent but demonstrates little subtype selectivity in vivo, whereas isoprenaline provides a more predictable and potent non-selective beta-stimulation [1][2]. Furthermore, analogs like salbutamol are designed for β2-selectivity and are far less potent cardiac stimulants, and orciprenaline (metaproterenol) exhibits lower oral bioavailability and a different chronotropic/inotropic balance [2]. These specific disparities in potency, selectivity, and duration of action mean that substituting isoprenaline without quantitative evidence can lead to unexpected experimental or clinical outcomes.

Isoprenaline vs. Analogs: Quantitative Evidence


Cardiac Output Enhancement vs. Dobutamine

In a clinical study of patients immediately after correction of tetralogy of Fallot, isoprenaline infusion significantly increased cardiac index, whereas dobutamine did not. Cardiac index increased significantly with all three doses of isoprenaline (0.05, 0.1, and 0.2 µg/kg/min), while dobutamine (2.5, 5, and 10 µg/kg/min) produced only a small, non-significant increase [1]. This superior efficacy is attributed to isoprenaline's greater effect on increasing heart rate and reducing systemic vascular resistance, an effect not observed with dobutamine [1].

Cardiovascular Hemodynamics Postoperative Care

Cerebral Vasodilation vs. Epinephrine & Norepinephrine

In isolated perfused canine brain experiments, isoprenaline demonstrated a uniquely pure vasodilator profile compared to epinephrine and norepinephrine [1]. While both epinephrine and norepinephrine caused a dose-dependent increase in cerebral vascular resistance (CVR), isoprenaline induced a dose-dependent decrease [1]. A quantitative comparison of dilator potency at equimolar doses (1 nmol) established the rank order and relative potencies: Isoprenaline: Epinephrine : Norepinephrine = 1 : 0.5 : 0.3 [1]. This confirms isoprenaline as the most potent vasodilator among these catecholamines in this specific vascular bed [1].

Vascular Biology Cerebral Circulation Pharmacology

Bronchodilator Potency vs. Epinephrine & Norepinephrine

In an in vitro study of guinea pig trachea, the relative bronchodilator potencies of three catecholamines were quantified. Isoprenaline demonstrated significantly higher potency than epinephrine or norepinephrine, with a calculated relative potency of 142.2 [1]. This was compared to adrenaline (21.9) and noradrenaline (1.0) [1]. This high potency is consistent with isoprenaline's non-selective beta-agonist profile, which effectively relaxes airway smooth muscle via β2-adrenoceptors.

Respiratory Smooth Muscle In Vitro Assay

Oral Bioavailability vs. Orciprenaline

A significant pharmacokinetic difference exists between isoprenaline and its analog orciprenaline regarding oral absorption. Studies in dogs indicate that the oral bioavailability of orciprenaline is substantially higher than that of isoprenaline [1]. The ratio between intramuscular and oral effects was found to be 1:333 for isoproterenol and 1:67 for orciprenaline sulphate [1]. This translates to the oral absorption of orciprenaline being approximately 5 times better than that of isoprenaline in this model [1]. This low oral bioavailability is a defining characteristic of isoprenaline, a catecholamine, due to extensive first-pass metabolism.

Pharmacokinetics Oral Absorption Preclinical

Cardiac-Bronchial Selectivity vs. Salbutamol & Orciprenaline

Comparative studies on isolated guinea pig atria and trachea demonstrate a fundamental difference in selectivity between isoprenaline and more modern analogs. Isoprenaline acts as a potent agonist at both cardiac (β1) and bronchial (β2) receptors [1]. In contrast, salbutamol has relatively stronger actions on bronchial β-adrenoceptors and a very weak action on cardiac β-adrenoceptors, defining its β2-selectivity [1]. Orciprenaline is reported to be somewhat more β2-selective than isoprenaline, but not free of cardiac effects, with about 10% of patients experiencing tachycardia [2]. This makes isoprenaline the preferred reference for studying non-selective beta-activation.

Selectivity Beta-Adrenoceptors Cardiac Safety

Injectable Stability: Antioxidant Impact

The stability of isoprenaline hydrochloride in solution is a known challenge due to its catechol structure, which is susceptible to oxidation [1]. A specific formulation study demonstrated that the combination of 0.01% disodium edetate and 0.1% ascorbic acid, with the solution adjusted to pH 2.8, acts as an effective stabilizer for isoprenaline injection B.P. [1]. Furthermore, solutions sterilized by filtration or autoclaving for 30 minutes at 116°C were shown to be stable for at least one year when stored at 5°C or 25°C [1]. This is in contrast to solutions lacking these antioxidants, which are prone to rapid degradation [1].

Formulation Stability Analytical Chemistry

Isoprenaline: Applications & Procurement


Cardiovascular Assays: Positive Control

Based on its superior efficacy in increasing cardiac index over dobutamine [1], isoprenaline hydrochloride is the preferred compound for studies requiring a robust, non-selective beta-adrenergic stimulus. It serves as an ideal positive control in assays measuring chronotropic (heart rate) and inotropic (contractile force) responses in isolated perfused heart (Langendorff) models, atrial/ventricular tissue bath experiments, or in vivo hemodynamic monitoring.

Vascular Pharmacology: Vasodilation Benchmark

As demonstrated by its pure vasodilator profile in cerebral vessels and its quantifiably higher potency over epinephrine and norepinephrine [2], isoprenaline is the benchmark compound for studying beta-adrenoceptor-mediated vasodilation. It is ideal for use in wire myography or perfusion systems (e.g., mesenteric or cerebral arteries) to establish maximal relaxant responses and to investigate the role of endothelial factors like nitric oxide.

Respiratory Pharmacology: Reference Bronchodilator

The in vitro data showing isoprenaline's 142-fold higher bronchodilator potency compared to noradrenaline [3] positions it as a potent reference agonist for airway smooth muscle research. It is used to elicit maximum relaxation in pre-contracted tracheal or bronchial ring preparations, serving as a calibration standard for evaluating the potency and efficacy of novel bronchodilator compounds or in studies of receptor desensitization.

Pharmacopoeial Analysis & Quality Control

The availability of isoprenaline hydrochloride as a European and British Pharmacopoeia Reference Standard makes it essential for analytical laboratories performing quality control, method validation, or assay development for pharmaceutical formulations. Validated RP-HPLC methods with high recovery rates (99.13–100.34%) are available for quantifying the compound in injectable solutions [4].

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